Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine
Description
Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine (CAS: 1857138-75-0) is a tertiary amine with the molecular formula C₉H₁₅N (MW: 137.22) . Its structure features:
- A methyl group (–CH₃).
- A pent-4-en-1-yl group (–CH₂CH₂CH₂CH=CH₂), introducing an alkene moiety at the 4th position.
- A prop-2-yn-1-yl (propargyl) group (–CH₂C≡CH), contributing a terminal alkyne.
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
N-methyl-N-prop-2-ynylpent-4-en-1-amine |
InChI |
InChI=1S/C9H15N/c1-4-6-7-9-10(3)8-5-2/h2,4H,1,6-9H2,3H3 |
InChI Key |
VAEAIBBGXIWHEK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC=C)CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine typically involves the reaction of pent-4-en-1-ylamine with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography would be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Cyclization Reactions
The prop-2-yn-1-yl group facilitates cyclization, particularly in the presence of transition-metal catalysts:
-
Pyrrole Formation : Under AuCl₃ catalysis, propargyl amines undergo cyclization with electron-deficient partners. For example, α-propargyl acetophenones react with propargyl amine to form 2-methyl-5-phenyl-1-(prop-2-yn-1-yl)-1H-pyrrole .
-
Alkyne Isomerization : Terminal alkynes can isomerize to internal alkynes under basic conditions (e.g., K₂CO₃/EtOH), altering reaction pathways .
Table 2: Cyclization Outcomes with Propargyl Amines
| Catalyst | Solvent | Temperature | Product Yield | Selectivity |
|---|---|---|---|---|
| AuCl₃ | EtOH | Reflux | 85% | Exo-dig |
| InCl₃ | EtOH | Reflux | 15% | – |
| CuI | EtOH | Reflux | No reaction | – |
Alkyne-Alkene Interaction
The coexistence of alkene and alkyne groups enables tandem reactions:
-
Hydroamination : The amine’s lone pair may attack the alkyne, forming enamine intermediates. This is observed in Au-catalyzed reactions of ynones with propargyl amines .
-
Isomerization Dynamics : Terminal alkynes (e.g., in 30 ) isomerize to internal alkynes under basic or thermal stress, as confirmed by
NMR shifts (e.g., loss of terminal alkyne proton at 2.83 ppm) .
Stability and Challenges
Scientific Research Applications
Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocycles and other complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine involves its interaction with various molecular targets. The alkyne group can form covalent bonds with biological molecules, leading to modifications in their structure and function. This can affect pathways involved in cell signaling, enzyme activity, and other biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares key structural and functional attributes of Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine with analogous amines:
Key Comparative Insights
Physical Properties
- Lipophilicity : Selegiline’s aromatic ring increases logP compared to the target compound’s aliphatic chain, impacting membrane permeability .
- Stability: Propargylamines are prone to oxidation or polymerization. The target compound’s alkene may introduce susceptibility to isomerization or ozonolysis .
Pharmacological Potential
- Selegiline : Clinically validated for Parkinson’s disease, demonstrating the therapeutic relevance of propargylamines in neurodegeneration .
- Tripropargylamine (Ac17): Used to synthesize flavonoid derivatives targeting breast cancer resistance proteins (BCRP), highlighting propargyl groups’ role in drug design .
Material Science
- Thermoresponsive Nanogels: Copolymers with prop-2-yn-1-yl carbamate groups form stable nanogels via alkyne-azide cross-linking . The target compound’s amine group could enable similar applications through alternative functionalization.
Biological Activity
Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine, a compound with a complex structure, has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a methyl group attached to a pentenyl and propargyl moiety, which may contribute to its biological activity. Understanding the relationship between chemical structure and biological function is crucial in drug design.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, aminopyrrolidinyl phosphonates have been shown to act as potent inhibitors of glycolysis, leading to reduced cell proliferation in various pathogens . The structural similarities suggest that this compound may also possess antimicrobial effects.
2. Antitumor Activity
Compounds with propargyl and alkenyl groups have demonstrated antitumor activity in vitro. For example, derivatives synthesized from carbonylative double cyclization reactions showed significant antiproliferative effects on aggressive cancer cell lines, such as MDA-MB-231 and MDA-MB-468 . This suggests that this compound could potentially inhibit tumor growth through similar mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
Inhibition of Glycolysis: Compounds that inhibit glycolytic enzymes can lead to decreased energy production in cells, which is particularly effective against rapidly dividing cancer cells .
Interaction with Cellular Targets: The presence of multiple functional groups allows for potential interactions with various cellular proteins, which may alter signaling pathways involved in cell growth and survival .
Table 1: Summary of Biological Activities
| Activity Type | Model Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Plasmodium falciparum | Not determined | |
| Antitumor | MDA-MB-231 (Breast Cancer) | 14 | |
| Glycolysis Inhibition | Various pathogens | Not specified |
Case Study: Antitumor Efficacy
In a study examining the antitumor efficacy of related compounds, it was found that modifications in the alkyl chain significantly affected potency. The most active compounds exhibited IC50 values in the micromolar range against aggressive cancer cell lines, indicating that this compound could be optimized for enhanced activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl(pent-4-en-1-yl)(prop-2-yn-1-yl)amine, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via Pd-catalyzed coupling reactions, leveraging propargyl (prop-2-yn-1-yl) precursors. For example, Pd(PPh₃)₂Cl₂ with ligands like dppf in DMSO under nitrogen atmosphere enables efficient alkyne functionalization . Reductive amination is another viable route, where sodium cyanoborohydride or hydrogen gas with Pd/C catalyzes the reaction between methylamine and aldehyde intermediates . Optimization of solvent polarity (e.g., ethanol vs. DMSO) and temperature (reflux vs. RT) critically impacts yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : Key methods include:
- ¹H/¹³C NMR : To resolve signals from the pent-4-en-1-yl (δ ~5.0–5.8 ppm for olefinic protons) and prop-2-yn-1-yl (δ ~1.8–2.5 ppm for terminal alkyne protons) groups.
- IR Spectroscopy : Confirms amine N–H stretches (~3300 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₉H₁₅N) and fragmentation patterns .
Q. How should researchers handle safety risks associated with this amine derivative?
- Answer : Based on structurally similar amines:
- Personal Protection : Use P95 respirators for dust control and nitrile gloves to prevent dermal exposure .
- Storage : Store in inert atmospheres (argon) to prevent oxidation of the alkyne or olefin moieties.
- Waste Disposal : Neutralize with dilute HCl before disposal to avoid environmental release .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformation?
- Answer : Use SHELXL for refinement, especially for disordered olefin/alkyne groups. Key steps:
Data Collection : High-resolution (<1.0 Å) data minimizes thermal motion artifacts.
Twinning Analysis : SHELXD detects twinning in crystals with pseudo-symmetry, common in flexible amines .
Validation : Check R-factors (<5% for high-quality data) and electron density maps for missing hydrogen atoms .
Q. What computational strategies predict the compound’s reactivity in nucleophilic or catalytic reactions?
- Answer :
- DFT Calculations : Model transition states for alkyne-azide cycloaddition (e.g., with B3LYP/6-31G* basis sets).
- MD Simulations : Assess conformational flexibility of the pent-4-en-1-yl chain in solvent environments (e.g., implicit water models).
- Docking Studies : Predict binding to biological targets (e.g., enzymes with propargyl-binding pockets) using AutoDock Vina .
Q. How can researchers address contradictory data in the compound’s physicochemical properties (e.g., solubility, stability)?
- Answer :
- Solubility : Perform phase-solubility diagrams in water/co-solvent systems (e.g., PEG-400) to resolve discrepancies.
- Stability : Use accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify decomposition pathways .
- Cross-Validation : Compare experimental logP values (e.g., shake-flask method) with computational predictions (e.g., XLogP3) .
Q. What role does the propargyl group play in modulating biological activity, and how can this be experimentally validated?
- Answer : The prop-2-yn-1-yl group enhances:
- Covalent Binding : Acts as a Michael acceptor in enzyme inhibition (e.g., irreversible binding to cysteine residues).
- Pharmacokinetics : Alkyne moieties improve metabolic stability by resisting cytochrome P450 oxidation.
- Validation : Use radiolabeled (¹⁴C) analogs to track biodistribution or LC-MS/MS for metabolite identification .
Methodological Challenges
Q. How to optimize reaction conditions when the olefin and alkyne groups compete in side reactions?
- Answer :
- Selective Protection : Temporarily protect the alkyne with a TMS group (trimethylsilyl) before functionalizing the olefin.
- Catalytic Control : Use Pd(0) catalysts for Sonogashira couplings, which favor alkyne activation over olefin migration .
- Kinetic Monitoring : In situ FTIR or Raman spectroscopy tracks reaction progress to minimize overfunctionalization .
Q. What analytical workflows reconcile conflicting spectral data (e.g., NMR vs. X-ray) for this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
